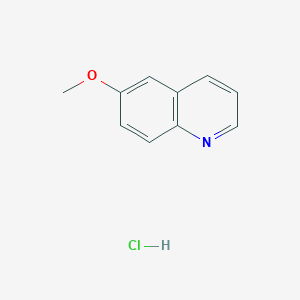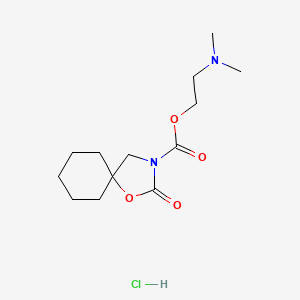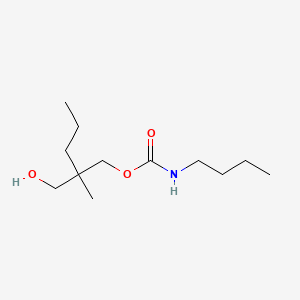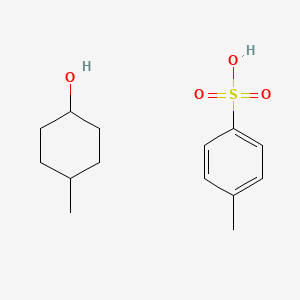
4-Methylbenzenesulfonic acid;4-methylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid and 4-methylcyclohexan-1-ol are two distinct organic compounds with unique properties and applications. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a sulfonic acid derivative of toluene, widely used as a catalyst in organic synthesis. 4-Methylcyclohexan-1-ol, on the other hand, is a cyclohexanol derivative with applications in the fragrance and flavor industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid: can be synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction typically involves heating toluene with sulfuric acid, resulting in the formation of the sulfonic acid group on the para position of the toluene ring.
4-Methylcyclohexan-1-ol: can be prepared by the hydrogenation of 4-methylcyclohexanone. This reaction is typically carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of 4-methylbenzenesulfonic acid involves continuous sulfonation processes where toluene is reacted with sulfur trioxide (SO3) in the presence of a catalyst. This method ensures high yields and purity of the product.
For 4-methylcyclohexan-1-ol, industrial production often involves the catalytic hydrogenation of 4-methylcyclohexanone in large-scale reactors, ensuring efficient conversion and high product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonic acid: undergoes various reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can undergo electrophilic aromatic substitution reactions.
4-Methylcyclohexan-1-ol: can undergo:
Oxidation: Oxidized to 4-methylcyclohexanone using oxidizing agents like chromic acid.
Reduction: Reduced to 4-methylcyclohexane using strong reducing agents.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) for 4-methylbenzenesulfonic acid.
Oxidation: Chromic acid or sodium dichromate for 4-methylcyclohexan-1-ol.
Reduction: Hydrogen gas and Pd/C catalyst for 4-methylcyclohexan-1-ol.
Major Products Formed
4-Methylbenzenesulfonic acid: Esters, salts, and substituted aromatic compounds.
4-Methylcyclohexan-1-ol: 4-Methylcyclohexanone, 4-methylcyclohexane, and substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid: is widely used in organic synthesis as a catalyst for esterification and polymerization reactions. It is also used in the production of pharmaceuticals and dyes.
4-Methylcyclohexan-1-ol: finds applications in the fragrance and flavor industry due to its pleasant odor. It is also used as an intermediate in the synthesis of other organic compounds and in the production of pharmaceuticals.
Wirkmechanismus
4-Methylbenzenesulfonic acid: acts as a strong acid catalyst, facilitating various organic reactions by protonating reactants and stabilizing transition states. Its sulfonic acid group is highly reactive, making it effective in catalyzing esterification and polymerization reactions.
4-Methylcyclohexan-1-ol: exerts its effects through its hydroxyl group, which can participate in hydrogen bonding and nucleophilic substitution reactions. Its mechanism of action in biological systems involves interactions with enzymes and receptors, influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzenesulfonic acid: can be compared with other sulfonic acids like benzenesulfonic acid and methanesulfonic acid. Its unique feature is the presence of a methyl group on the benzene ring, which influences its reactivity and solubility.
4-Methylcyclohexan-1-ol: can be compared with other cyclohexanol derivatives like cyclohexanol and menthol. Its uniqueness lies in the presence of a methyl group, which affects its physical properties and applications.
List of Similar Compounds
Sulfonic Acids: Benzenesulfonic acid, methanesulfonic acid.
Cyclohexanol Derivatives: Cyclohexanol, menthol.
Eigenschaften
CAS-Nummer |
34866-36-9 |
|---|---|
Molekularformel |
C14H22O4S |
Molekulargewicht |
286.39 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H8O3S.C7H14O/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-2-4-7(8)5-3-6/h2-5H,1H3,(H,8,9,10);6-8H,2-5H2,1H3 |
InChI-Schlüssel |
SYYVHNCMYMSZBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)

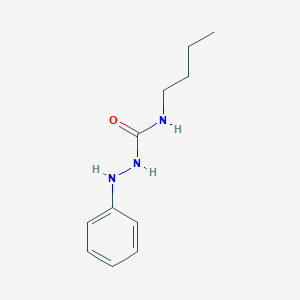

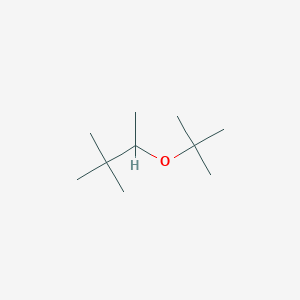
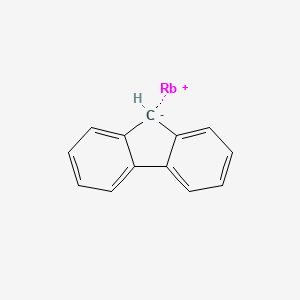


![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
